N-(1-Isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)propanamide
N-(1-Isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)propanamide
Brand Name:
Vulcanchem
CAS No.:
714935-07-6
VCID:
VC0356509
InChI:
InChI=1S/C18H22N4O2/c1-5-16(23)20-17-14-9-12-8-13(24-4)6-7-15(12)19-18(14)22(21-17)10-11(2)3/h6-9,11H,5,10H2,1-4H3,(H,20,21,23)
SMILES:
CCC(=O)NC1=NN(C2=C1C=C3C=C(C=CC3=N2)OC)CC(C)C
Molecular Formula:
C18H22N4O2
Molecular Weight:
326.4g/mol
N-(1-Isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)propanamide
CAS No.: 714935-07-6
Main Products
VCID: VC0356509
Molecular Formula: C18H22N4O2
Molecular Weight: 326.4g/mol
CAS No. | 714935-07-6 |
---|---|
Product Name | N-(1-Isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)propanamide |
Molecular Formula | C18H22N4O2 |
Molecular Weight | 326.4g/mol |
IUPAC Name | N-[6-methoxy-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]propanamide |
Standard InChI | InChI=1S/C18H22N4O2/c1-5-16(23)20-17-14-9-12-8-13(24-4)6-7-15(12)19-18(14)22(21-17)10-11(2)3/h6-9,11H,5,10H2,1-4H3,(H,20,21,23) |
Standard InChIKey | AZRKGHDVFVVITP-UHFFFAOYSA-N |
SMILES | CCC(=O)NC1=NN(C2=C1C=C3C=C(C=CC3=N2)OC)CC(C)C |
Canonical SMILES | CCC(=O)NC1=NN(C2=C1C=C3C=C(C=CC3=N2)OC)CC(C)C |
PubChem Compound | 1400335 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume